molecular formula C19H18F3N7O2 B2419856 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide CAS No. 2178773-86-7

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide

Cat. No.: B2419856
CAS No.: 2178773-86-7
M. Wt: 433.395
InChI Key: RVAIRLPIPJUGQH-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as triazolylamines, have been known to stabilize cu(i) towards disproportionation and oxidation

Mode of Action

Based on its structural similarity to other triazolylamines, it may enhance the catalytic effect in the azide-acetylene cycloaddition . This reaction is a key step in the synthesis of 1,2,3-triazoles, a class of compounds with various biological activities.

Biochemical Pathways

Compounds with similar structures have been incorporated into mn(ii)/cu(ii) based coordination frameworks , suggesting potential involvement in metal ion homeostasis and related biochemical pathways.

Result of Action

Compounds with similar structures have shown inhibitory activities against certain cancer cell lines , suggesting potential anticancer properties

Properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(6-14)31-5-4-24-18(30)13-8-28(9-13)16-7-17(26-11-25-16)29-12-23-10-27-29/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAIRLPIPJUGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCOC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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